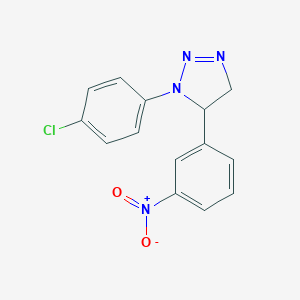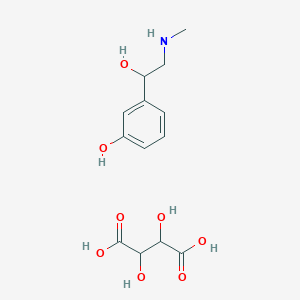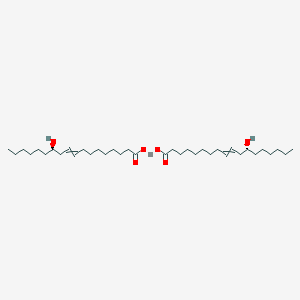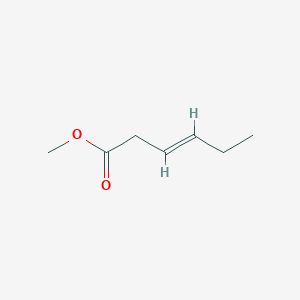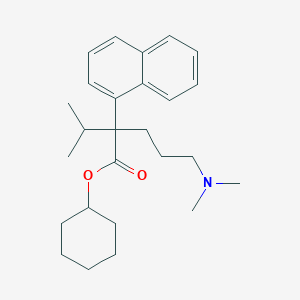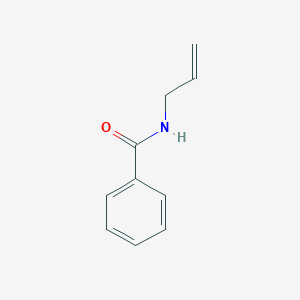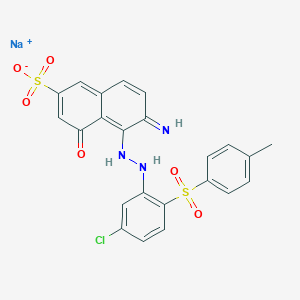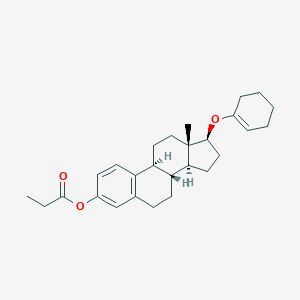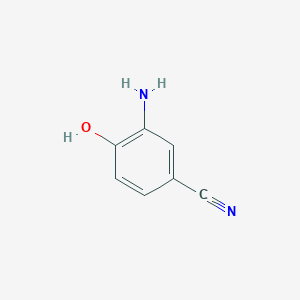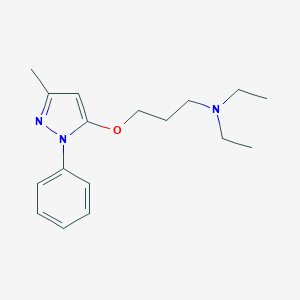
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce pain and inflammation, and increase the seizure threshold in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- for lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several future directions for the research of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl-. One potential direction is the development of new drugs based on its structure and pharmacological properties. Another direction is the investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for in vivo studies.
Conclusion:
In conclusion, Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new drugs based on its structure and pharmacological properties.
Métodos De Síntesis
The synthesis of Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(diethylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
15083-54-2 |
|---|---|
Nombre del producto |
Pyrazole, 5-(3-(diethylamino)propoxy)-3-methyl-1-phenyl- |
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N,N-diethyl-3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)12-9-13-21-17-14-15(3)18-20(17)16-10-7-6-8-11-16/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3 |
Clave InChI |
BXFMKJNALBPMFN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
SMILES canónico |
CCN(CC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Otros números CAS |
15083-54-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



